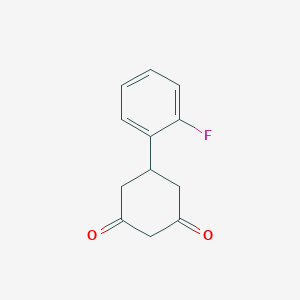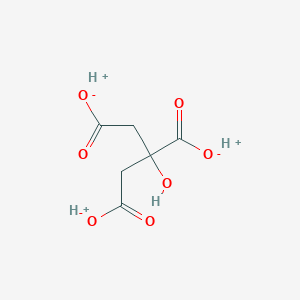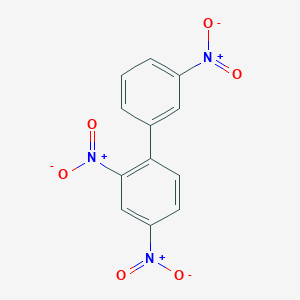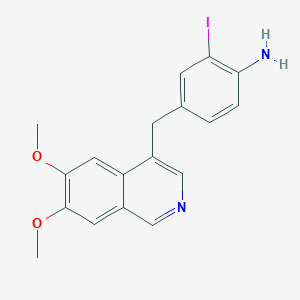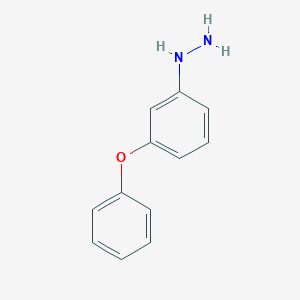
2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene and octadecyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene and octadecyl is a type of polymer that has gained significant attention in scientific research due to its unique properties. This polymer is synthesized through a complex process that involves the use of various chemicals and techniques.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene and octadecyl is not fully understood. However, it is believed that the polymer interacts with cell membranes and alters their properties, leading to changes in cellular behavior. It has also been suggested that the polymer can act as a surfactant, reducing the surface tension of liquids and facilitating drug delivery.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene and octadecyl are not well documented. However, studies have shown that this polymer is biocompatible and does not cause significant toxicity or inflammation in vivo. It has also been shown to have good mechanical properties, making it suitable for use in tissue engineering applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene and octadecyl is its versatility. This polymer can be synthesized in a variety of ways and can be tailored to meet specific requirements. It is also relatively easy to purify and characterize using various analytical techniques.
However, there are also some limitations associated with the use of this polymer in lab experiments. One of the main limitations is its cost. The synthesis of this polymer can be expensive and time-consuming, making it difficult to use in large-scale experiments. It can also be difficult to control the release of drugs from this polymer, which can limit its effectiveness in drug delivery applications.
Orientations Futures
There are several future directions for the research and development of 2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene and octadecyl. One potential direction is the development of new synthesis methods that are more cost-effective and efficient. Another direction is the optimization of this polymer for specific applications, such as tissue engineering or drug delivery. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this polymer.
Méthodes De Synthèse
The synthesis of 2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene and octadecyl involves the use of several chemicals and techniques. The process starts with the polymerization of 2-methylpropenoic acid and butyl 2-methyl-2-propenoate in the presence of a catalyst. This is followed by the addition of ethenylbenzene and octadecyl to the reaction mixture. The resulting polymer is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene and octadecyl has several scientific research applications. One of the main applications is in the field of drug delivery. This polymer has been shown to be an effective carrier for various drugs due to its ability to encapsulate them and release them in a controlled manner. It has also been used in the development of biomaterials, such as tissue engineering scaffolds, due to its biocompatibility and mechanical properties.
Propriétés
Numéro CAS |
106646-39-3 |
|---|---|
Nom du produit |
2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene and octadecyl |
Formule moléculaire |
C42H70O6 |
Poids moléculaire |
671 g/mol |
Nom IUPAC |
butyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;octadecyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C22H42O2.C8H14O2.C8H8.C4H6O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h2,4-20H2,1,3H3;2,4-6H2,1,3H3;2-7H,1H2;1H2,2H3,(H,5,6) |
Clé InChI |
MEVXYZPWAFEZJS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Synonymes |
2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene and octadecyl 2-methyl-2-propenoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



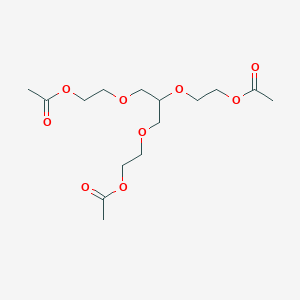
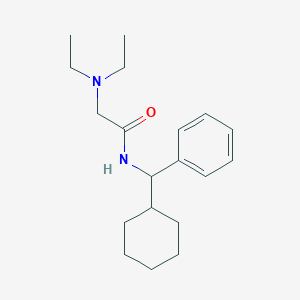
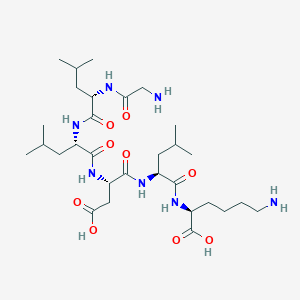
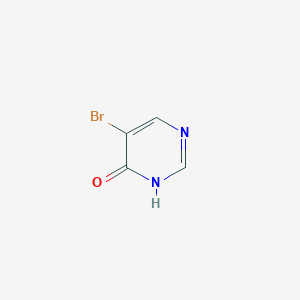

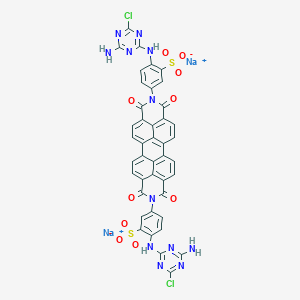
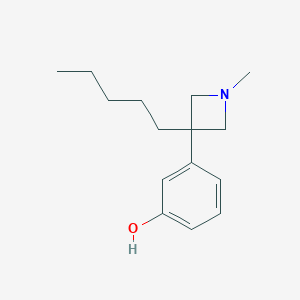
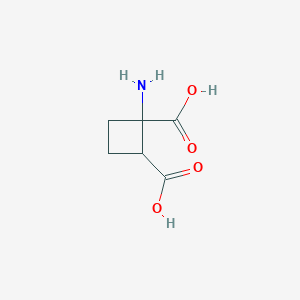
![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)
